1-Formamidocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Formamidocyclobutane-1-carboxylic acid is a unique compound characterized by a cyclobutane ring substituted with a formamide group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Formamidocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of strong bases and specific reaction conditions to achieve the desired cyclobutane ring formation . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Formamidocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of cyclobutane, such as cyclobutanone, cyclobutanol, and substituted cyclobutanes .
Scientific Research Applications
1-Formamidocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 1-Formamidocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclobutanecarboxylic acid: Similar in structure but contains an amino group instead of a formamide group.
Cyclobutanecarboxylic acid: Lacks the formamide group, making it less versatile in certain reactions.
Uniqueness
1-Formamidocyclobutane-1-carboxylic acid is unique due to the presence of both a formamide group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
777803-50-6 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-formamidocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-4-7-6(5(9)10)2-1-3-6/h4H,1-3H2,(H,7,8)(H,9,10) |
InChI Key |
DGTDZSIZVOSRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.